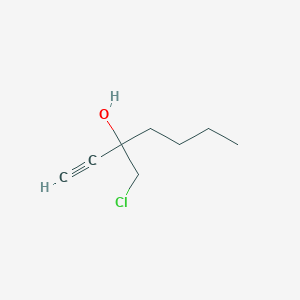

3-(Chloromethyl)hept-1-yn-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Chloromethyl)hept-1-yn-3-ol” is a chemical compound with the molecular formula C8H13ClO . It has a molecular weight of 160.64 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)hept-1-yn-3-ol” are not fully detailed in the sources I found. It’s known that it has a molecular weight of 160.64 , but other properties like boiling point, melting point, solubility, etc., are not provided.科学的研究の応用

Luminescent Agents for Biological Imaging

A study introduced a thiol-reactive luminescent agent, the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, which demonstrates accumulation in mitochondria, highlighting its potential as a luminescent agent for specific targeting in fluorescence microscopy and biological imaging (Amoroso et al., 2008).

Enhancement of Polymer Field-Effect Mobilities

Research on solvents with higher boiling points for the spin-coating of poly(3-hexylthiophene) (P3HT) films revealed that using solvents like 1,2,4-trichlorobenzene can significantly improve field-effect mobilities. This study points to the importance of solvent choice in controlling the microstructure and enhancing the performance of organic semiconductors (Chang et al., 2004).

Novel Farnesyl Protein Transferase Inhibitors

A three-dimensional pharmacophore model generated to correlate the biological activity of farnesyl protein transferase (FPT) inhibitors revealed several compounds exhibiting in vitro FPT inhibitory activity. This study underscores the utility of 3D-QSAR software in identifying novel inhibitors for therapeutic applications (Kaminski et al., 1997).

Stereoselective Synthesis of Organic Compounds

The stereoselective synthesis of methylene oxindoles through a palladium(II)-catalyzed intramolecular cross-coupling of carbamoyl chlorides was reported, highlighting a method for generating biologically relevant oxindole cores with high stereochemical purity. This research offers insight into the mechanism and selectivity of such transformations, beneficial for the development of pharmaceuticals (Le et al., 2016).

特性

IUPAC Name |

3-(chloromethyl)hept-1-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALFIPMTNLHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)hept-1-yn-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)